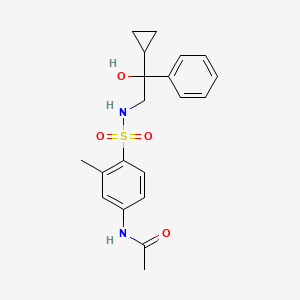

![molecular formula C19H23N3O2 B2685202 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime CAS No. 338396-70-6](/img/structure/B2685202.png)

2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime

カタログ番号 B2685202

CAS番号:

338396-70-6

分子量: 325.412

InChIキー: KDVQSRCLTZEPEN-FMQUCBEESA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

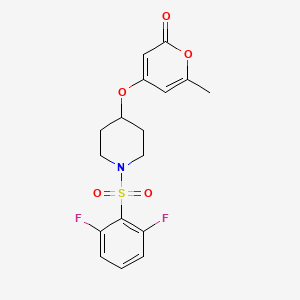

2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a piperazine derivative that has shown promising results in various in vitro and in vivo experiments.

科学的研究の応用

- Analgesic Properties: Researchers have investigated the analgesic potential of this compound due to its structural resemblance to opioids. It may interact with opioid receptors, providing pain relief without the typical side effects associated with traditional opioids.

- Neuroprotective Effects : Some studies suggest that 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime could protect neurons from oxidative stress and neurodegenerative conditions .

- Neuroscience and Behavioral Research Serotonin Receptor Modulation: The compound’s piperazine moiety may interact with serotonin receptors, affecting mood and behavior. Researchers explore its potential as a novel antidepressant or anxiolytic agent. Cognition Enhancement: Investigations into cognitive enhancement have included this compound, although more research is needed to understand its precise mechanisms.

- Asymmetric Synthesis : The oxime group in 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime can serve as a chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically pure compounds .

- Transition Metal Complexes : Researchers have explored its coordination chemistry with transition metals, potentially leading to catalytic applications .

- Ligand for Metal Nanoparticles : The compound’s piperazine and oxime groups make it suitable as a ligand for metal nanoparticles. These functionalized nanoparticles find applications in catalysis, sensing, and drug delivery .

- Cholinesterase Inhibition : Some derivatives of this compound exhibit cholinesterase inhibitory activity. This property is relevant in the context of Alzheimer’s disease and other neurodegenerative disorders .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Nanotechnology

Biochemical Studies and Enzyme Inhibition

Pharmacokinetics and Metabolism Studies

特性

IUPAC Name |

(NZ)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-24-18-9-7-17(8-10-18)22-13-11-21(12-14-22)15-19(20-23)16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3/b20-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVQSRCLTZEPEN-FMQUCBEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(=NO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\O)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685122.png)

![Ethyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2685123.png)

![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)

![4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2685129.png)

![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)prop-2-enamide](/img/structure/B2685136.png)

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2685140.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2685142.png)